Tert-butyl (3-bromo-5-fluorophenyl)carbamate
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Overview
Description
Tert-butyl (3-bromo-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours . Another method involves the use of diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as precise temperature control, efficient mixing, and advanced purification techniques like flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like N-ethyl-N,N-diisopropylamine (DIPEA) and catalysts such as diphenylphosphoryl azide. Solvents like toluene and THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl (3-bromo-5-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
Uniqueness
Tert-butyl (3-bromo-5-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13BrFNO2 |
---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CYZOFJXGDFDBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
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